molecular formula C12H15ClN2O2 B15236911 Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hcl

Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hcl

Cat. No.: B15236911
M. Wt: 254.71 g/mol
InChI Key: LYCUZGVBZBGRRU-UHFFFAOYSA-N
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Description

Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one HCl is a bicyclic compound featuring a piperidine ring fused via a spiro junction to a pyrano[2,3-b]pyridinone scaffold. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

spiro[3H-pyrano[2,3-b]pyridine-2,4'-piperidine]-4-one;hydrochloride

InChI

InChI=1S/C12H14N2O2.ClH/c15-10-8-12(3-6-13-7-4-12)16-11-9(10)2-1-5-14-11;/h1-2,5,13H,3-4,6-8H2;1H

InChI Key

LYCUZGVBZBGRRU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)N=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[piperidine-4,2’-pyrano[2,3-B]pyridin]-4’(3’H)-one hydrochloride typically involves multicomponent reactions. One common method is the cyclocondensation reaction, where isatins, pyrazolones, and malononitrile are reacted in aqueous media using a catalyst such as SBA-Pr-NHQ . This method is advantageous due to its mild reaction conditions, high yields, and operational simplicity.

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. The use of water as a solvent instead of organic solvents is a key feature of these methods, enhancing both the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[piperidine-4,2’-pyrano[2,3-B]pyridin]-4’(3’H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures and pH levels to ensure high selectivity and yield. Catalysts like SBA-15 are frequently used to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound.

Scientific Research Applications

Spiro[piperidine-4,2’-pyrano[2,3-B]pyridin]-4’(3’H)-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[piperidine-4,2’-pyrano[2,3-B]pyridin]-4’(3’H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name (CAS/Reference) Core Structure Key Substituents/Functional Groups Biological Activity Synthesis Method Reference
Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one HCl Pyrano[2,3-b]pyridinone fused to piperidine HCl salt at piperidine nitrogen Inferred: Potential aldose reductase or kinase inhibition based on analogs Likely involves condensation, HCl salt formation, HPLC purification
3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride (1051383-44-8) Partially saturated pyrano ring (dihydro) Dihydrochloride salt Not explicitly reported; structural similarity suggests enzyme inhibition Multi-step synthesis with dihydro intermediate
cis-6'-Chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-pyrano[2,3-b]pyridine]-2,5-dione Spiro hydantoin + pyrano[2,3-b]pyridine Chloro, methyl groups Potent aldose reductase inhibitor (IC₅₀ = 7.5 nM) Modified Bucherer-Bergs reaction
(±) 8'-((2-Chloropyridin-4-yl)methyl)-...spiro[piperidine-4,2'-pyrano[2',3':4,5]furo[3,2-c]pyridin]-1-ium triflate () Pyrano-furo-pyridine fused system Chloropyridinylmethyl substituent Antiproliferative (inferred from similar compounds) TMSOTf-mediated alkylation, HPLC purification
6-Chlorospiro[chroman-2,4'-piperidin]-4-one HCl () Chroman (benzopyran) + piperidine Chloro substituent Unspecified; chroman derivatives often show antioxidant activity HCl salt formation via acid-base reaction

Key Research Findings

Structural Modifications Influence Bioactivity: The pyrano[2,3-b]pyridine core is critical for interaction with enzymes like aldose reductase . Substitutions (e.g., chloro, methyl) enhance potency and selectivity. Addition of fused rings (e.g., furo in ) broadens biological activity but may reduce solubility without salt formation .

Synthesis Challenges and Solutions :

  • Spiro compounds often require modified reaction conditions (e.g., used adjusted Bucherer-Bergs conditions to improve yields from <1% to ~50%) .
  • Purification via HPLC/MPLC is common for complex spiro systems (e.g., ) .

Role of HCl Salt: The hydrochloride salt improves aqueous solubility and bioavailability, a feature shared with analogs like 3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride .

Biological Activity

Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hydrochloride (CAS 2089650-31-5) is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Structural Characteristics

The compound features a piperidine ring fused to a pyranopyridine moiety, which contributes to its distinct chemical properties. The spiro arrangement allows for various chemical transformations that can enhance biological efficacy or create novel derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of spiro compounds. For instance, derivatives of spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one have shown cytotoxicity against cancer cell lines. One study reported that a related compound exhibited improved apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Spiro Derivative AFaDu (hypopharyngeal)5.0
BleomycinFaDu7.5
Spiro Derivative BMCF-7 (breast)3.8

Antimicrobial Activity

In addition to anticancer effects, spiro compounds have demonstrated antimicrobial properties. In vitro evaluations have shown that certain derivatives possess activity against both bacterial and fungal pathogens, suggesting their potential use in treating infections .

Table 2: Antimicrobial Activity of Spiro Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Reference
Spiro Derivative CXanthomonas axonopodis0.5 µg/mL
Spiro Derivative DFusarium solani1.0 µg/mL

The mechanism by which spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one exerts its biological effects is still under investigation. However, studies suggest that the unique structural features allow for interactions with specific biological targets, such as enzymes involved in cancer cell proliferation and survival pathways .

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study synthesized several derivatives of spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the substituents significantly impacted their potency against cancer cells.
  • Antimicrobial Evaluation : Another research effort focused on the synthesis of piperidine derivatives and their evaluation against common pathogens affecting agricultural crops. The promising results suggest that these compounds could be developed into effective agricultural fungicides or bactericides.

Q & A

Q. Basic Characterization Workflow

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and spiro junction conformation (e.g., δ 7.23 ppm for pyridine protons in ).
  • HRMS : Validates molecular weight (e.g., m/z 299.1 for bromo-chloro derivatives in ).
  • X-ray Crystallography : Resolves stereochemistry (e.g., single-crystal studies in ).
    Advanced Methods : DFT calculations correlate experimental NMR shifts with theoretical models.

How can contradictory bioactivity data across studies be systematically analyzed?

Advanced Data Contradiction Analysis
Discrepancies in reported bioactivities (e.g., cytotoxicity vs. enzyme inhibition in vs. 6) arise from:

  • Structural Analogues : Minor substituent changes (e.g., 6'-chloro vs. 4'-methyl groups) alter target binding.
  • Assay Conditions : Varying cell lines (neuroblastoma vs. leukemic cells) or enzyme sources (human placenta vs. recombinant aldose reductase).
    Resolution Strategy :

Dose-Response Curves : Compare IC₅₀ values under standardized protocols.

Molecular Profiling : Use SPR or ITC to quantify binding affinities.

What computational tools are effective for predicting the compound’s structure-activity relationships (SAR)?

Q. Advanced Modeling Approaches

  • Docking Studies : AutoDock Vina or Glide predicts binding poses with targets like acetylcholinesterase ().
  • Molecular Dynamics (MD) : Simulates conformational stability of the spiro system (e.g., rigidity enhances target engagement in ).
  • QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., chloro groups enhance aldose reductase inhibition in ).

Which methods ensure high purity (>99%) for pharmacological testing?

Q. Basic Purity Assurance

  • Chromatography : Silica gel column (DCM/EA eluent in ) or preparative HPLC ().
  • Recrystallization : Ethanol/water mixtures remove impurities.
  • LCMS Monitoring : Tracks byproducts (e.g., m/z 171.0123 for fluorinated intermediates in ).

How does the spiro system influence pharmacological mechanisms compared to non-spiro analogs?

Advanced Mechanistic Insights
The spiro architecture:

  • Conformational Restriction : Enhances binding specificity (e.g., antioxidant activity in ).
  • Metabolic Stability : Reduces oxidative degradation due to steric hindrance.
  • Target Compatibility : Fits into hydrophobic enzyme pockets (e.g., aldose reductase in ).
    Validation : Compare IC₅₀ values of spiro vs. linear analogs.

What strategies mitigate stability issues during storage and handling?

Q. Basic Stability Protocols

  • Storage : Argon atmosphere at -20°C ().
  • Lyophilization : Stabilizes hydrochloride salts.
  • pH Control : Buffered solutions (pH 6–7) prevent hydrolysis.
    Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks).

How can researchers design derivatives to improve solubility without compromising activity?

Q. Advanced Derivative Design

  • Polar Substituents : Introduce hydroxyl or amine groups (e.g., 4'-amino derivatives in ).
  • Prodrug Strategies : Phosphate esters enhance aqueous solubility.
  • Salt Forms : Mesylate or tartrate salts improve bioavailability.
    Evaluation : LogP measurements and kinetic solubility assays.

What in vitro assays are optimal for preliminary bioactivity screening?

Q. Basic Screening Framework

  • Enzyme Inhibition : Acetylcholinesterase (Ellman’s method) or aldose reductase (NADPH depletion assay) ().
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., neuroblastoma in ).
  • Antioxidant Activity : DPPH radical scavenging ().
    Throughput : 96-well plate formats with Z’ factor >0.5.

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